molecular formula C24H23N5O7S B609715 O-Demethyl apixaban sulfate CAS No. 1118765-14-2

O-Demethyl apixaban sulfate

Número de catálogo B609715
Número CAS: 1118765-14-2
Peso molecular: 525.54
Clave InChI: HRIFVOGTDGFZKP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

O-Demethyl apixaban sulfate is a metabolite of Apixaban, a potent and highly selective factor Xa inhibitor . Apixaban is currently under development for the treatment of arterial and venous thrombotic diseases .


Synthesis Analysis

Apixaban undergoes O-demethylation catalyzed by P450 enzymes to form O-demethyl apixaban, which then undergoes a conjugation reaction with sulfotransferases (SULTs), specifically SULT1A1 and SULT1A2 enzymes, to form this compound .


Molecular Structure Analysis

The molecular formula of this compound is C24H23N5O7S . The exact mass of the compound is 525.1318.


Chemical Reactions Analysis

Apixaban undergoes O-demethylation catalyzed by cytochrome P450 enzymes to form O-demethyl apixaban, which then is conjugated by sulfotransferases to form this compound . Of the five human cDNA-expressed SULTs tested, SULT1A1 and SULT1A2 exhibited significant levels of catalytic activity for the formation of this compound .


Physical And Chemical Properties Analysis

The exact mass of this compound is 525.1318. The solubility of this chemical has been described as soluble in DMSO.

Aplicaciones Científicas De Investigación

  • Sulfation of O-Demethyl Apixaban : Sulfotransferases (SULTs), particularly SULT1A1 and SULT1A2, are responsible for the sulfation reaction forming O-demethyl apixaban sulfate. This sulfate is a major circulating metabolite in humans and is less prevalent in animals. SULT1A1, due to its high expression and catalytic activity in the liver, plays a significant role in humans for forming this metabolite (Wang et al., 2009).

  • Metabolism and Pharmacokinetics in Humans : this compound is a significant metabolite found in plasma after oral administration of apixaban. It is a stable and water-soluble metabolite, and apixaban's exposure in subjects with bile collection was similar to those without bile collection. Apixaban undergoes metabolic pathways including O-demethylation, hydroxylation, and sulfation (Raghavan et al., 2009).

  • Comparative Metabolism in Various Species : In a study comparing the metabolism of apixaban in different species, this compound was found to be about 25% of the parent area under the curve in human plasma. This metabolite was present in lower amounts relative to the parent in plasma from mice, rats, and dogs. Different species show quantitative differences in in vivo metabolite profiles, but all human metabolites were found in animal species (Zhang et al., 2009).

  • Preclinical Discovery of Apixaban : A study on the preclinical discovery of apixaban, which inhibits factor Xa, noted that this compound is the major circulating metabolite in humans. However, this sulfate conjugate is inactive against human factor Xa (Wong et al., 2011).

Mecanismo De Acción

Target of Action

O-Demethyl apixaban sulfate primarily targets Factor Xa (FXa) . Factor Xa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin. By inhibiting FXa, this compound prevents thrombin generation, thereby exerting its anticoagulant effect .

Mode of Action

This compound acts as a competitive inhibitor of FXa . It binds to the active site of FXa, preventing it from interacting with its natural substrate, prothrombin . This inhibition occurs for both free and bound FXa, as well as prothrombinase, independent of antithrombin III .

Biochemical Pathways

The metabolic pathways of this compound involve O-demethylation, hydroxylation, and sulfation . Initially, apixaban undergoes O-demethylation catalyzed by cytochrome P450 enzymes to form O-demethyl apixaban. This compound is then conjugated by sulfotransferases (SULTs) to form this compound .

Pharmacokinetics

The pharmacokinetics of this compound involve absorption, distribution, metabolism, and excretion (ADME). Apixaban, the parent compound, has good bioavailability, low clearance, and a small volume of distribution . It is metabolized to O-demethyl apixaban, which is then sulfated to form this compound . This metabolite is excreted via multiple pathways, including renal excretion, metabolism, and biliary/intestinal excretion .

Result of Action

The result of this compound’s action is the prevention of thromboembolic diseases . By inhibiting FXa, it reduces thrombin generation, thereby preventing the formation of blood clots . This makes it useful for the prophylaxis of stroke and systemic embolism in nonvalvular atrial fibrillation, and deep vein thrombosis (DVT) leading to pulmonary embolism (PE), including in patients after a hip or knee replacement surgery .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion . Apixaban has a low potential for drug-drug interactions, which suggests that this compound may also have a similar characteristic

Safety and Hazards

Apixaban, a direct factor Xa inhibitor, has predictable pharmacokinetic and pharmacodynamic properties that are consistent across a wide range of patients, including the elderly and those with moderate renal impairment . The fast onset of action, low potential for food or drug interactions, and lack of requirement for routine monitoring during clinical use make apixaban a potentially useful option to simplify anticoagulation treatment .

Direcciones Futuras

Apixaban, the parent drug of O-Demethyl apixaban sulfate, is currently under development for the treatment of arterial and venous thrombotic diseases . The metabolic pathways for apixaban include O-demethylation, hydroxylation, and sulfation of hydroxylated O-demethyl apixaban .

Análisis Bioquímico

Biochemical Properties

O-Demethyl apixaban sulfate is formed through a two-step process. First, Apixaban undergoes O-demethylation catalyzed by P450 enzymes to form O-demethyl apixaban . Then, it is conjugated by sulfotransferases to form this compound . Of the five human cDNA-expressed sulfotransferases (SULTs) tested, SULT1A1 and SULT1A2 exhibited significant levels of catalytic activity for the formation of this compound .

Cellular Effects

Its parent compound, Apixaban, is known to inhibit free as well as prothrombinase- and clot-bound factor Xa activity in vitro . This inhibition reduces thrombin generation, indirectly affecting platelet aggregation .

Molecular Mechanism

Its parent compound, Apixaban, acts as a direct inhibitor of activated factor X (FXa), showing competitive inhibition of FXa versus the synthetic tripeptide substrate .

Temporal Effects in Laboratory Settings

It is known that this compound is a stable and water-soluble metabolite .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Its parent compound, Apixaban, has demonstrated dose-dependent antithrombotic efficacy in animal models .

Metabolic Pathways

The metabolic pathways of this compound involve O-demethylation, hydroxylation, and sulfation of hydroxylated O-demethyl apixaban . The sulfation reaction is primarily catalyzed by the sulfotransferase SULT1A1 .

Transport and Distribution

Elimination pathways for its parent compound, Apixaban, include renal excretion, metabolism, and biliary/intestinal excretion .

Subcellular Localization

Given its biochemical properties and metabolic pathways, it is likely to be found in the liver where the enzymes involved in its formation are located .

Propiedades

IUPAC Name

[4-[3-carbamoyl-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridin-1-yl]phenyl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O7S/c25-23(31)21-19-12-14-28(16-6-4-15(5-7-16)27-13-2-1-3-20(27)30)24(32)22(19)29(26-21)17-8-10-18(11-9-17)36-37(33,34)35/h4-11H,1-3,12-14H2,(H2,25,31)(H,33,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRIFVOGTDGFZKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)N3CCC4=C(C3=O)N(N=C4C(=O)N)C5=CC=C(C=C5)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1118765-14-2
Record name O-Demethyl apixaban sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1118765142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-DEMETHYL APIXABAN SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/939YP1ZX38
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is the primary metabolic pathway of Apixaban in humans, and how does O-Demethyl apixaban sulfate factor into this process?

A: Apixaban, a direct factor Xa inhibitor, primarily undergoes O-demethylation catalyzed by cytochrome P450 enzymes to form O-Demethyl apixaban. This metabolite is then further metabolized by sulfotransferases (SULTs), primarily SULT1A1, to form this compound. [, , ] This sulfate conjugate represents a significant circulating metabolite in humans, though its plasma concentration is lower than the parent drug. [, ]

Q2: Are there any species differences in the metabolism of Apixaban, particularly regarding the formation of this compound?

A: Yes, significant species differences exist in the formation of this compound. Studies utilizing liver S9 fractions, a rich source of drug-metabolizing enzymes, revealed that dogs, monkeys, and humans exhibited higher activities for this compound formation compared to mice, rats, and rabbits. [] This highlights the importance of considering species-specific metabolic profiles during drug development.

Q3: Besides this compound, what other metabolites of Apixaban are observed in various species?

A: In addition to this compound (M1), other key metabolites include O-demethyl apixaban (M2) and O-demethyl apixaban glucuronide (M14). While these metabolites are found across species, their relative abundance varies. [] For instance, rabbits exhibit a distinct metabolic profile, with apixaban being a minor component and M2 and M14 being prominent. [] This underscores the complexity of Apixaban metabolism across different species.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.